molecular formula C46H66B2N2O4 B15127440 5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole

5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B15127440
M. Wt: 732.7 g/mol
InChI Key: ZPJAZHKTRRSBOD-UHFFFAOYSA-N
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Description

5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole is a complex organic compound that belongs to the class of indolo[3,2-b]carbazoles. This compound is characterized by its unique structure, which includes two dioctyl groups and two dioxaborolan groups. It is primarily used in the field of organic electronics and materials science due to its semiconducting properties.

Preparation Methods

The synthesis of 5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole typically involves several steps:

    Starting Materials: The synthesis begins with the preparation of the indolo[3,2-b]carbazole core.

    Functionalization: The core is then functionalized with dioctyl groups through alkylation reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole involves its ability to participate in electronic interactions due to its conjugated structure. The dioxaborolan groups facilitate cross-coupling reactions, allowing the compound to form complex molecular architectures. These interactions are crucial for its function in electronic devices, where it acts as a semiconductor .

Comparison with Similar Compounds

Similar compounds to 5,11-Dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,11-dihydroindolo[3,2-b]carbazole include:

The uniqueness of this compound lies in its indolo[3,2-b]carbazole core, which imparts distinct electronic properties compared to other similar compounds.

Properties

Molecular Formula

C46H66B2N2O4

Molecular Weight

732.7 g/mol

IUPAC Name

5,11-dioctyl-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole

InChI

InChI=1S/C46H66B2N2O4/c1-11-13-15-17-19-21-27-49-39-29-33(47-51-43(3,4)44(5,6)52-47)23-25-35(39)37-32-42-38(31-41(37)49)36-26-24-34(48-53-45(7,8)46(9,10)54-48)30-40(36)50(42)28-22-20-18-16-14-12-2/h23-26,29-32H,11-22,27-28H2,1-10H3

InChI Key

ZPJAZHKTRRSBOD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC5=C(C=C4N3CCCCCCCC)C6=C(N5CCCCCCCC)C=C(C=C6)B7OC(C(O7)(C)C)(C)C

Origin of Product

United States

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